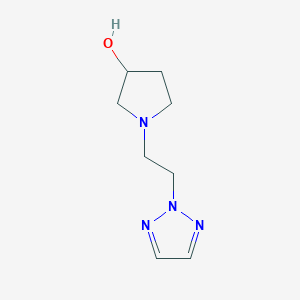

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that features a triazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often carried out in the presence of a copper catalyst under mild conditions, such as room temperature or slightly elevated temperatures. The reaction can be performed in various solvents, including water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi, making them valuable in developing new antibiotics.

- Anticancer Properties : Triazole-containing compounds have also been studied for their anticancer activities. In vitro studies suggest that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Pharmacology

The pharmacological profile of this compound is noteworthy:

- CNS Effects : The compound's pyrrolidine structure may contribute to central nervous system activity. Research has indicated that similar compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Drug Delivery Systems : The unique properties of this compound allow it to be explored as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy.

Materials Science

In materials science, this compound can be utilized:

- Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability .

Data Tables

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.

- Cancer Research : In a study focused on anticancer agents published in Cancer Letters, researchers found that triazole derivatives could significantly inhibit tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways.

- Polymer Development : A recent investigation into novel polymeric materials highlighted the use of this compound as a cross-linker. The resulting polymers showed enhanced durability and thermal resistance compared to traditional materials.

Wirkmechanismus

The mechanism of action of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular pathways, affecting processes like cell division or signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)pyrrolidin-3-ol: Similar structure but with a different triazole isomer.

1-(2-(4H-1,2,4-triazol-4-yl)ethyl)pyrrolidin-3-ol: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness: 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and biological activity. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug development and other applications.

Biologische Aktivität

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol is a heterocyclic compound that combines a triazole ring and a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound facilitate various interactions with biological targets, making it a valuable candidate for drug development.

Chemical Structure

The molecular formula of this compound is C8H12N4O. The compound features a triazole moiety that enhances its stability and reactivity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various cellular processes such as signal transduction and cell division.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole demonstrate potent activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.4 |

| Klebsiella pneumoniae | 16.1 |

| Bacillus cereus | 16.5 |

These findings suggest that this compound may have comparable or superior antibacterial properties when compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

The compound has also been evaluated for antifungal activity. Triazole derivatives are known for their effectiveness against fungal pathogens due to their ability to inhibit ergosterol synthesis in fungal membranes. In vitro studies have indicated that certain triazole derivatives possess significant antifungal activity against strains such as Candida albicans.

Anticancer Properties

Recent studies have explored the anticancer potential of triazole-containing compounds. For instance, the incorporation of the pyrrolidine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the triazole ring or pyrrolidine structure can significantly influence their biological activity. For example:

- Substituent Variations : Compounds with electron-withdrawing groups often exhibit enhanced antibacterial activity.

This highlights the importance of chemical modifications in developing more potent derivatives.

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole-containing compounds:

- Study on Antibacterial Activity : A recent investigation synthesized multiple triazole derivatives, including this compound, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial effects with MIC values significantly lower than those of conventional antibiotics .

- Anticancer Evaluation : In another study focusing on lung cancer cells, triazole derivatives were shown to inhibit cell growth effectively. The study emphasized the role of the nitrogen atoms in the triazole ring in mediating these effects through enzyme inhibition .

Eigenschaften

IUPAC Name |

1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUDMKOKVHKVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.